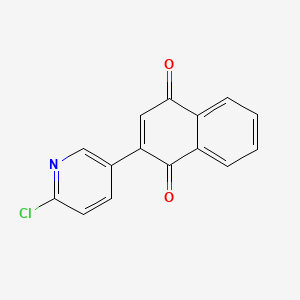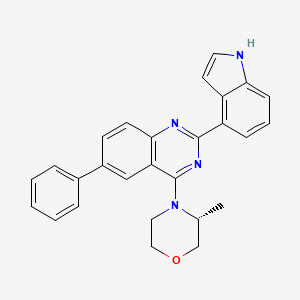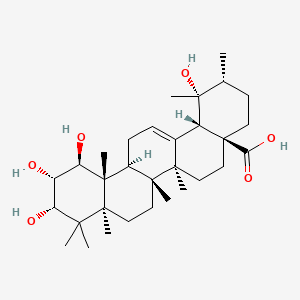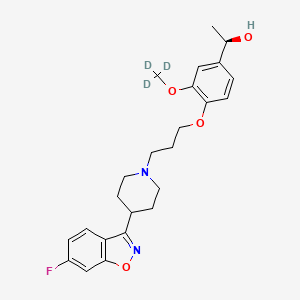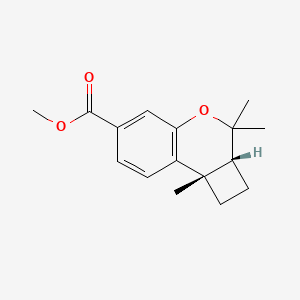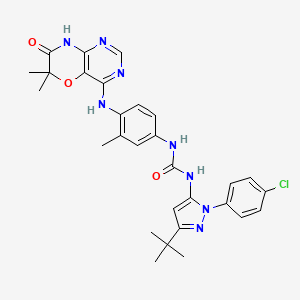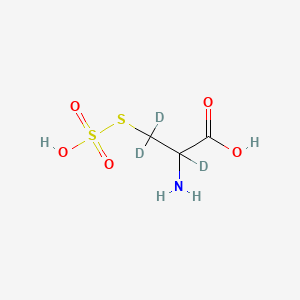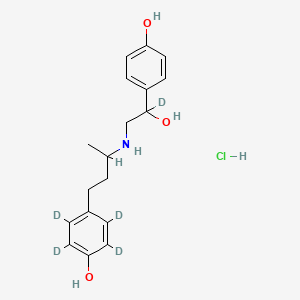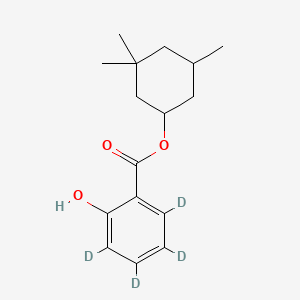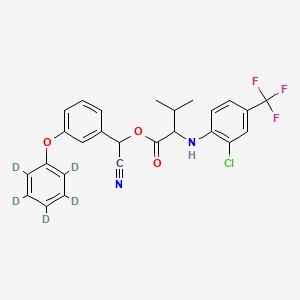
8-Isopropyl Etodolac-d3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Isopropyl Etodolac-d3 is a deuterated analog of Etodolac, a non-steroidal anti-inflammatory drug (NSAID). This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, and medicine. The deuterium atoms in this compound replace the hydrogen atoms, which can provide insights into the metabolic pathways and pharmacokinetics of Etodolac.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Isopropyl Etodolac-d3 involves the incorporation of deuterium atoms into the Etodolac molecule. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterium gas (D2) and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient incorporation of deuterium atoms. The final product is then purified using techniques such as chromatography to achieve the desired purity and isotopic enrichment.
化学反応の分析
Types of Reactions: 8-Isopropyl Etodolac-d3 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, alkylating agents, and other electrophiles under various conditions depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can yield reduced derivatives with different functional groups.
科学的研究の応用
8-Isopropyl Etodolac-d3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolic pathways and degradation products of Etodolac.
Biology: Used in biological studies to investigate the pharmacokinetics and pharmacodynamics of Etodolac, including its absorption, distribution, metabolism, and excretion.
Medicine: Used in medical research to develop new formulations and delivery systems for Etodolac, as well as to study its therapeutic effects and potential side effects.
Industry: Used in the pharmaceutical industry to develop and optimize the production processes for Etodolac and its derivatives.
作用機序
The mechanism of action of 8-Isopropyl Etodolac-d3 is similar to that of Etodolac. It acts as a non-selective inhibitor of cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The deuterium atoms in this compound can also provide insights into the metabolic pathways and pharmacokinetics of Etodolac by allowing researchers to track the compound more accurately in biological systems.
類似化合物との比較
8-Isopropyl Etodolac-d3 can be compared with other deuterated and non-deuterated analogs of Etodolac, such as:
Etodolac: The non-deuterated parent compound, which is widely used as an NSAID.
Deuterated Etodolac: Other deuterated analogs of Etodolac, which may have different isotopic enrichment and substitution patterns.
Other NSAIDs: Compounds like ibuprofen, naproxen, and diclofenac, which have similar mechanisms of action but different chemical structures and pharmacokinetic profiles.
The uniqueness of this compound lies in its deuterium atoms, which provide valuable insights into the metabolic pathways and pharmacokinetics of Etodolac, making it a valuable tool in scientific research.
特性
分子式 |
C18H23NO3 |
|---|---|
分子量 |
304.4 g/mol |
IUPAC名 |
2-[8-propan-2-yl-1-(2,2,2-trideuterioethyl)-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H23NO3/c1-4-18(10-15(20)21)17-14(8-9-22-18)13-7-5-6-12(11(2)3)16(13)19-17/h5-7,11,19H,4,8-10H2,1-3H3,(H,20,21)/i1D3 |
InChIキー |
JHGYMRJCQPQYJB-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])CC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |
正規SMILES |
CCC1(C2=C(CCO1)C3=C(N2)C(=CC=C3)C(C)C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


